molecular formula C5H5ClF2N2 B1463322 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole CAS No. 1260659-01-5

3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole

Cat. No. B1463322
M. Wt: 166.55 g/mol
InChI Key: ISICYNAOHDPNEQ-UHFFFAOYSA-N
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Description

“3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole” is a chemical compound with the CAS Number: 1260659-01-5 . It has a molecular weight of 166.56 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in liquid form .


Synthesis Analysis

The synthesis of compounds like “3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole” often involves difluoromethylation processes . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Physical And Chemical Properties Analysis

“3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole” is a liquid at room temperature . It has a molecular weight of 166.56 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

  • Difluoromethylation of Heterocycles

    • Scientific Field : Organic Chemistry
    • Application Summary : Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
    • Methods of Application : The process involves the use of a radical process for the difluoromethylation of heterocycles .
    • Results or Outcomes : This process has been a highly intriguing research topic, and substantial progress has been made in the past decades .
  • Synthesis of Pseudopeptides Bearing a Terminal Difluoromethyl Group

    • Scientific Field : Organic & Biomolecular Chemistry
    • Application Summary : A novel synthesis strategy has been developed that uses common reaction conditions to transform a collection of simple building blocks into complex molecules bearing a terminal difluoromethyl group .
    • Methods of Application : The core of this approach is the conscious design and synthesis of new difluorinated building blocks which contain inactive and reactive groups on each side of the CF2 group .
    • Results or Outcomes : The strategy is illustrated by application to the synthesis of CF2H-bearing pseudopeptides via Ugi reaction .
  • Selective Difluoromethylation

    • Scientific Field : Organic Chemistry
    • Application Summary : The selective introduction of fluorine atom(s) and fluorinated moieties into organic molecules has become an important and fast-growing research field . This is because fluorine atoms play crucial roles in life science and materials science-related applications .
    • Methods of Application : The process involves the selective introduction of fluorine atoms and fluorinated moieties into organic molecules .
    • Results or Outcomes : Similar to the trifluoromethyl group, both difluoromethyl and monofluoromethyl groups have been used in various applications .
  • Difluoromethylation of Heterocycles via a Radical Process

    • Scientific Field : Organic Chemistry
    • Application Summary : Difluoromethylation of heterocycles via a radical process has been a highly intriguing research topic, and substantial progress has been made in the past decades .
    • Methods of Application : The process involves the use of a radical process for the difluoromethylation of heterocycles .
    • Results or Outcomes : This process has been of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .

Safety And Hazards

The safety data sheet for “3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole” indicates that it is a hazardous substance . It has hazard statements H335, H314, and H227 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .

Future Directions

The future directions for “3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole” and similar compounds involve further development of fluorination and fluoroalkylation methods . As organofluorine compounds are used increasingly in everyday applications, further landmark achievements are expected in the fields of fluorination and fluoroalkylation .

properties

IUPAC Name

3-(chloromethyl)-1-(difluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF2N2/c6-3-4-1-2-10(9-4)5(7)8/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISICYNAOHDPNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1CCl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701243678
Record name 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole

CAS RN

1260659-01-5
Record name 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260659-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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